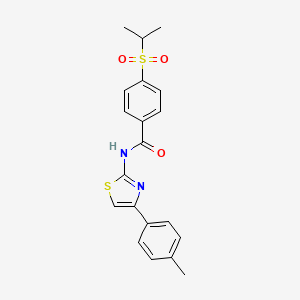

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Beschreibung

The compound 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide features a benzamide core substituted at the 4-position with an isopropylsulfonyl group and a thiazole ring at the N-position. The thiazole is further substituted at its 4-position with a p-tolyl (4-methylphenyl) group. This structure combines sulfonyl and aryl-thiazole moieties, which are common in bioactive molecules targeting enzymes or receptors .

Key structural attributes:

- Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.

- Isopropylsulfonyl group: Enhances lipophilicity and electron-withdrawing properties.

Eigenschaften

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13(2)27(24,25)17-10-8-16(9-11-17)19(23)22-20-21-18(12-26-20)15-6-4-14(3)5-7-15/h4-13H,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEKSYFGWHZJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the thiazole derivative with the benzamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazole derivatives, including those similar to 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide. For instance, compounds featuring the thiazole scaffold have shown significant antiproliferative activity against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer). Notably, certain derivatives exhibited selective cytotoxicity towards glioblastoma and melanoma cells while maintaining low toxicity to normal cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For example, derivatives of thiazole have been reported to inhibit GMP synthetase, a key enzyme in nucleotide synthesis, which is often upregulated in cancer cells . This inhibition could lead to reduced proliferation of cancer cells and presents a potential therapeutic strategy.

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating their potential use in treating infections caused by resistant bacteria . This aspect is particularly relevant given the rising concern over antibiotic resistance.

Synthesis and Derivatives

The synthesis of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions that may include:

- Formation of the thiazole ring via cyclization reactions.

- Sulfonation of the isopropyl group to enhance solubility and bioactivity.

- Coupling reactions to attach the p-tolyl group.

A detailed understanding of these synthetic pathways is crucial for optimizing yields and purities of the target compound.

Case Studies

Wirkmechanismus

The mechanism of action of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Modifications to the Thiazole Ring

Substitutions on the thiazole ring significantly influence biological activity. Evidence from Series 2 analogs (e.g., 2a–2d ) highlights:

The p-tolyl substituent in 2d and the target compound reduces ZAC inhibition compared to bulkier groups (e.g., tert-butyl). This suggests that steric hindrance or electronic effects from aromatic substituents may disrupt target binding .

Variations in the Sulfonyl/Sulfamoyl Group

The sulfonyl group’s nature impacts solubility and target interactions:

Sulfamoyl groups (e.g., dimethylsulfamoyl in Compound 50) may offer stronger hydrogen-bonding capacity compared to alkylsulfonyl groups .

Substituents on the Benzamide Core

The benzamide’s para-substituents influence electronic properties and bioactivity:

Chlorine or pyridine substituents (e.g., 4d , 4h ) may enhance antimicrobial or metal-binding activity, whereas the isopropylsulfonyl group in the target compound likely prioritizes hydrophobic interactions .

Physicochemical Properties

Data from similar thiazole derivatives (melting points, solubility):

The target compound’s molecular weight (~401.5) aligns with drug-like molecules, but its melting point and solubility data remain unreported. Analogous compounds (e.g., 4d–4i ) are typically solids with moderate solubility in organic solvents .

Biologische Aktivität

4-(Isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzamide class and features a thiazole ring, which is often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is , with a molecular weight of 400.5 g/mol. The compound's structure includes a benzamide core, an isopropylsulfonyl group, and a thiazole moiety, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 919846-95-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can modulate the activity of these targets, potentially leading to therapeutic effects in various disease states. The sulfonyl group enhances solubility and stability, facilitating biological interactions .

Therapeutic Potential

Research indicates that compounds similar to 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide exhibit promising activities in several therapeutic areas:

- Anti-inflammatory : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer : Preliminary studies suggest potential anticancer properties, possibly through the induction of apoptosis in cancer cells.

- Acetylcholinesterase Inhibition : Similar thiazole derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer’s disease .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the inhibitory effects of various thiazole derivatives on AChE. Compounds with structural similarities to 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide demonstrated IC50 values below 10 µM, indicating strong inhibition .

- Toxicity Assessments : Toxicological evaluations using zebrafish embryos revealed that certain structural modifications could enhance safety profiles while maintaining efficacy against target enzymes .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications at the benzamide and thiazole positions significantly influence biological activity, suggesting that further optimization could yield more potent derivatives.

Q & A

Q. Table 1. Key Reaction Parameters for Sulfonylation Step

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | Anhydrous DCM | Enhances reactivity |

| Catalyst | DMAP (5 mol%) | Increases rate by 2× |

| Reaction Time | 12 h | >90% conversion |

Q. Table 2. Biological Screening Data

| Assay Type | Target/Model | Result (IC50/MIC) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR (wild-type) | 0.42 µM | |

| Antimicrobial | S. aureus (ATCC 25923) | 8 µg/mL | |

| Cytotoxicity | MCF-7 cells | 1.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.